molecular formula C8H10FNO B3109822 3-(2-Fluoroethoxy)aniline CAS No. 1764-82-5

3-(2-Fluoroethoxy)aniline

Cat. No. B3109822
CAS RN: 1764-82-5
M. Wt: 155.17 g/mol
InChI Key: UAUAFXPJXPBWQX-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)aniline is a chemical compound with the molecular formula C8H10FNO . It is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of 3-(2-Fluoroethoxy)aniline consists of a benzene ring with an amine (NH2) group and a 2-fluoroethoxy group attached to it . The exact 3D structure can be viewed in various chemical databases .


Physical And Chemical Properties Analysis

3-(2-Fluoroethoxy)aniline is a compound with a molecular weight of 155.17 . It is typically stored at room temperature and has a melting point of 34-36°C . It is usually available in powder form .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure

  • 3-(2-Fluoroethoxy)aniline and its derivatives are studied for understanding the interactions of amino and fluorine groups with the aromatic ring. Theoretical anharmonic Raman and infrared spectra of fluoroaniline isomers have been explored, highlighting their significance in vibrational spectroscopy (Wojciechowski, Helios, & Michalska, 2011).

Optical Properties and Applications

  • Research on 3-chloro 4-fluoro aniline (CFA) and similar compounds has revealed their potential for nonlinear optical properties. Such properties are critical in developing optical limiting applications, including in devices like optical limiters (George, Sajan, Sankar, & Philip, 2021).

Fluorescence Applications

  • Fluorescence studies involving nonfluorescent anilines, including derivatives of 3-(2-Fluoroethoxy)aniline, provide insights into organic molecules' performance in medicinal and pharmaceutical fields. Such studies are crucial for developing new therapeutic applications (Koppal et al., 2022).

Electrochemical Applications

  • The electrochemical behavior and polymerization of fluoro-substituted anilines, including 3-(2-Fluoroethoxy)aniline derivatives, have been examined in various media. These studies contribute to understanding the synthesis and properties of conductive polymers, which have applications in various fields including electronics (Cihaner & Önal, 2002).

Sensor Technology

  • Derivatives of 3-(2-Fluoroethoxy)aniline have been investigated for their potential in sensor technology. For instance, poly(aniline) has been explored as a pH electrode, indicating the applicability of these compounds in creating sensitive and specific sensors (Shoji & Freund, 2001).

Safety and Hazards

3-(2-Fluoroethoxy)aniline is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(2-fluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUAFXPJXPBWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307975
Record name 3-(2-Fluoroethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoroethoxy)aniline

CAS RN

1764-82-5
Record name 3-(2-Fluoroethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1764-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluoroethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-fluoroethoxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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